Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine

Catalog No.
S755390
CAS No.
255837-19-5
M.F
C21H29P
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosp...

CAS Number

255837-19-5

Product Name

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine

IUPAC Name

ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane

Molecular Formula

C21H29P

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H29P/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)22(20(2,3)4)21(5,6)7/h8-15H,1-7H3

InChI Key

UJONYAVMBYXBJQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is characterized by its bulky tert-butyl groups and a biphenyl moiety. This structure contributes to its unique properties as a ligand in coordination chemistry. The compound is known to cause skin and eye irritation upon contact, highlighting the need for careful handling in laboratory settings .

tBuMePhos functions as a chelating ligand, meaning it binds to the metal center through both the phosphorus atom and a biphenyl carbon atom. The bulky tert-butyl groups and the biphenyl moiety create a steric environment that influences the coordination sphere of the metal and controls its reactivity []. This steric modulation allows for selective binding of substrates and promotes desired reaction pathways in catalysis [].

Primarily as a ligand in transition metal catalyzed processes. It is effective in facilitating reactions such as:

  • Olefin hydrogenation: The compound can stabilize metal centers, enhancing the efficiency of hydrogenation reactions.
  • Olefin isomerization: It plays a role in rearranging the double bonds of olefins.
  • Cross-coupling reactions: Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating its versatility as a ligand .

The synthesis of di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine typically involves:

  • Phosphination of biphenyl derivatives: This can be achieved through the reaction of appropriate biphenyl substrates with tert-butyl phosphines.
  • Use of coupling reagents: Various coupling agents may be employed to facilitate the formation of the phosphine bond.

These methods often require careful control of reaction conditions to ensure high yields and purity .

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine finds applications primarily in:

  • Catalysis: Its role as a ligand enhances the efficiency of metal-catalyzed reactions.
  • Material science: The compound can be used in developing new materials through polymerization processes.
  • Organic synthesis: It serves as a building block for complex organic molecules .

Interaction studies involving di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine generally focus on its behavior with transition metals. These studies reveal insights into how the compound stabilizes metal complexes and influences reaction pathways. The steric bulk provided by the tert-butyl groups significantly affects the reactivity and selectivity of metal catalysts .

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine shares similarities with other phosphine ligands but stands out due to its unique biphenyl structure and steric properties. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Di-tert-butylphosphineTwo tert-butyl groupsSimpler structure without biphenyl moiety
2-(Di-tert-butylphosphino)biphenylBiphenyl coreLacks the methyl substitution on biphenyl
Di-isopropyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphineIsopropyl groups instead of tert-butylDifferent steric hindrance effects

These comparisons highlight how di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine's unique structural features contribute to its distinct reactivity and utility in various chemical processes .

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Di-tert-butylphosphino-2'-methylbiphenyl

Dates

Modify: 2023-08-15

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